molecular formula C7H15N B3324014 (2,2-Dimethylcyclobutyl)methanamine CAS No. 1781332-45-3

(2,2-Dimethylcyclobutyl)methanamine

Cat. No.: B3324014
CAS No.: 1781332-45-3
M. Wt: 113.2 g/mol
InChI Key: RQDJCFIURYIOLO-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclobutyl)methanamine is a bicyclic amine featuring a cyclobutane ring substituted with two methyl groups at the 2-position and a primary amine (-CH2NH2) group. The dimethylcyclobutyl group confers steric hindrance and rigidity, influencing reactivity, solubility, and biological interactions compared to linear or less-substituted amines .

Properties

IUPAC Name

(2,2-dimethylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-3-6(7)5-8/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJCFIURYIOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylcyclobutyl)methanamine typically involves the cyclization of appropriate precursors followed by amination. One common method includes the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine source under reducing conditions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclobutyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

(2,2-Dimethylcyclobutyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2,2-Dimethylcyclobutyl)methanamine with structurally related methanamine derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound (Target) Cyclobutane 2,2-dimethyl + -CH2NH2 C7H15N ~113.2* High steric hindrance; hydrophobic
[2-(Aminomethyl)cyclobutyl]methanamine Cyclobutane Two -CH2NH2 groups (trans) C6H14N2 114.19 Bifunctional amine; potential for chelation
Cyclobutyl(4-phenylphenyl)methanamine Cyclobutane + biphenyl -NH2 + 4-phenylphenyl C17H19N 237.34 Aromaticity enhances π-π interactions
(5-Chlorothiophen-2-yl)(cyclobutyl)methanamine Cyclobutane + thiophene -Cl + thiophene C9H12ClNS 201.72 Polarizable; potential redox activity
(2,4-Dimethoxyphenyl)(2-methylcyclopropyl)methanamine Cyclopropane + aryl 2-methyl + 2,4-dimethoxy C13H19NO2 221.30 Electron-rich aromatic system; moderate basicity

*Estimated based on molecular formula.

Key Observations:
  • Steric Effects: The 2,2-dimethyl substitution on the cyclobutane ring in the target compound increases steric bulk compared to unsubstituted analogs like [2-(aminomethyl)cyclobutyl]methanamine . This reduces conformational flexibility and may lower solubility in polar solvents.
  • Hydrophobicity : The absence of electronegative groups (e.g., -OCH3, -Cl) in the target compound suggests higher hydrophobicity than derivatives like (2,4-dimethoxyphenyl)(2-methylcyclopropyl)methanamine .

Biological Activity

(2,2-Dimethylcyclobutyl)methanamine is a chemical compound that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H15_{15}N. The compound features a cyclobutane ring with two methyl groups and an amine group, contributing to its distinct chemical behavior. Its specific ring size and substitution pattern confer unique biological properties that are being explored in various research contexts.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The amine group can form hydrogen bonds and electrostatic interactions, influencing the function of proteins and enzymes. It may act as a ligand for receptors or enzymes, modulating their activity through:

  • Binding : The compound can bind to specific receptors, potentially altering signaling pathways.
  • Inhibition : It may inhibit certain enzymatic activities, impacting metabolic processes.
  • Activation : Conversely, it may activate pathways involved in cell signaling .

Biological Activity Studies

Research has indicated several areas where this compound exhibits notable biological activity:

  • Cell Signaling : Studies have shown that this compound can influence cell signaling pathways, particularly those related to neurotransmitter systems.
  • Pharmacological Potential : Preliminary investigations suggest potential applications in treating conditions such as addiction and anxiety disorders due to its effects on neurotransmitter receptors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cell SignalingModulation of neurotransmitter pathways
Enzyme InhibitionPotential inhibition of specific enzymes
Receptor BindingInteraction with various receptors

Case Studies

  • Neurotransmitter Modulation : In a study involving GPR88 receptors, this compound demonstrated significant modulation of receptor activity in vitro, suggesting its potential as a therapeutic agent for neuropsychiatric disorders .
  • Addiction Treatment : Research indicated that compounds derived from similar scaffolds showed efficacy in reducing alcohol intake in animal models. This suggests that this compound may have similar properties worth exploring further .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
CyclobutanemethanamineLacks dimethyl substitutionLimited activity
2,2-DimethylcyclopropylamineSmaller ring structureDifferent binding profile
2,2-DimethylcyclopentylamineLarger ring structureVarying potency

The distinct cyclobutane structure with dimethyl substitution provides this compound with unique stability and reactivity compared to its analogs, which may influence its biological activity significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dimethylcyclobutyl)methanamine
Reactant of Route 2
(2,2-Dimethylcyclobutyl)methanamine

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